Hdac8-IN-1 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) []. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone tails [, ]. This deacetylation process is associated with transcriptional repression and plays a crucial role in regulating gene expression [, ]. Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, neurodevelopmental disorders, and parasitic infections [, , ].
While the precise mechanism of action for Hdac8-IN-1 is not explicitly detailed in the provided papers, its function is attributed to the inhibition of HDAC8 activity []. Generally, HDAC inhibitors, including those targeting HDAC8, exert their effects by blocking the enzymatic removal of acetyl groups from lysine residues on histone tails. This inhibition leads to increased histone acetylation, promoting a more relaxed chromatin structure and facilitating gene transcription [, ].
Immunomodulation and Cancer Immunotherapy: Research suggests that HDAC8 inhibition using Hdac8-IN-1 can impair the suppressive function of regulatory T cells (Tregs) []. This impairment leads to enhanced anti-tumor immunity, potentially through increased activity of effector T cells and reduced tumor growth. This finding highlights the potential of HDAC8 inhibitors like Hdac8-IN-1 as a novel therapeutic approach in immuno-oncology [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4